Pracinostat (chemical name: (2E)-3-[2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl]-N-hydroxyacrylamide hydrochloride) is a potent, orally active, small-molecule pan-histone deacetylase inhibitor (HDACi). [, ] It inhibits classes I, II, and IV HDAC isoforms. [, , ] HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins around which DNA is wound. [] Pracinostat is being investigated as a potential treatment for various cancers, primarily hematological malignancies, due to its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. [, , ]
D7 proteins share a structural similarity with insect odorant-binding proteins (OBPs) despite having low sequence identity. [] They possess a hydrophobic cavity formed by six alpha-helices. [] The long form D7 proteins contain two OBP-like domains, with the N-terminal domain binding to biolipids and the C-terminal domain binding to biogenic amines. []
Pracinostat exerts its anti-cancer effects by inhibiting histone deacetylases (HDACs), leading to an increase in histone acetylation. [, ] This hyperacetylation alters the structure of chromatin, making DNA more accessible for transcription. [] Consequently, the expression of genes involved in cell cycle regulation, differentiation, and apoptosis is modulated, ultimately leading to cancer cell death. [, , ] Pracinostat exhibits synergistic effects when combined with other anti-cancer agents like azacitidine, potentially by enhancing the delivery of DNA-damaging agents or overcoming drug resistance. [, , , ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4